molecular formula C14H8Na2O4S2 B3115800 2,2'-Dithiodibenzoic acid disodium salt CAS No. 21192-71-2

2,2'-Dithiodibenzoic acid disodium salt

Cat. No.: B3115800
CAS No.: 21192-71-2
M. Wt: 350.3 g/mol
InChI Key: YGDNHRWRCLWPBJ-UHFFFAOYSA-L
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Description

2,2’-Dithiodibenzoic acid disodium salt is a chemical compound with the molecular formula C14H8Na2O4S2. It is a disodium salt derivative of 2,2’-dithiodibenzoic acid, which is known for its sulfhydryl modifying properties. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known to be ansulfhydryl modifying reagent , suggesting that it may interact with proteins or enzymes containing sulfhydryl (-SH) groups.

Mode of Action

As a sulfhydryl modifying reagent, it likely interacts with its targets through the formation of disulfide bonds . This can lead to changes in the structure and function of the target proteins or enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Dithiodibenzoic acid disodium salt can be synthesized through the reaction of 2,2’-dithiodibenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,2’-dithiodibenzoic acid in a suitable solvent, such as methanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of 2,2’-dithiodibenzoic acid disodium salt .

Industrial Production Methods

In an industrial setting, the production of 2,2’-dithiodibenzoic acid disodium salt may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiodibenzoic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Dithiodibenzoic acid disodium salt is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dithiodibenzoic acid disodium salt is unique due to its disodium salt form, which enhances its solubility in water compared to its parent compound. This increased solubility makes it more suitable for certain applications in aqueous environments .

Properties

IUPAC Name

disodium;2-[(2-carboxylatophenyl)disulfanyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4S2.2Na/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18;;/h1-8H,(H,15,16)(H,17,18);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDNHRWRCLWPBJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])SSC2=CC=CC=C2C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Na2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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